2-Tert-Butyl-2-Methylpyrrolidine: Technical Profile & Synthetic Utility
2-Tert-Butyl-2-Methylpyrrolidine: Technical Profile & Synthetic Utility
The following guide details the chemical structure, properties, and synthetic utility of 2-tert-butyl-2-methylpyrrolidine , a sterically congested chiral scaffold used in advanced medicinal chemistry and asymmetric catalysis.
CAS: 1530783-51-7
Formula: C
Executive Summary
2-Tert-butyl-2-methylpyrrolidine represents a class of "sterically privileged" secondary amines. Unlike simple pyrrolidines, this molecule possesses a quaternary stereocenter at the C2 position, flanked by a massive tert-butyl group and a methyl group. This unique architecture serves two critical functions in drug design and catalysis:
-
Conformational Locking: The steric bulk forces the pyrrolidine ring into a rigid envelope conformation, making it an excellent template for inducing
-turns in peptidomimetics. -
Metabolic & Chemical Shielding: The quaternary center eliminates the
-proton, rendering the nitrogen adjacent position impervious to oxidative degradation (e.g., by Cytochrome P450 enzymes) and preventing racemization.
Structural & Physicochemical Analysis[1]
Conformational Dynamics
The presence of a tert-butyl group adjacent to the nitrogen creates significant steric strain. To minimize A(1,2) and A(1,3) strain, the pyrrolidine ring adopts a puckered conformation where the bulky tert-butyl group occupies a pseudo-equatorial position.
-
Steric Parameter (A-Value): The tert-butyl group (
kcal/mol) dominates the conformational landscape, locking the C2-C3 bond rotation. -
Nitrogen Inversion: The lone pair on the nitrogen is sterically shielded. If
-functionalized, the substituents are forced away from the tert-butyl group, creating a highly defined chiral pocket essential for enantioselective catalysis.
Physicochemical Properties
| Property | Value / Characteristic | Implication |
| Basicity (pKa) | Est. 11.0–11.5 (Conj. Acid) | Highly basic due to inductive donation (+I) from alkyl groups, but non-nucleophilic due to steric crowding. |
| Lipophilicity (LogP) | ~2.5 | Significantly more lipophilic than proline, enhancing blood-brain barrier (BBB) permeability in CNS drug design. |
| Metabolic Stability | High | The quaternary C2 blocks |
Synthetic Methodologies
Constructing a quaternary center at the
Primary Route: Grignard Addition to Imine
The preferred method involves the addition of a methyl nucleophile (MeMgBr or MeLi) to 2-tert-butyl-1-pyrroline . The tert-butyl group on the imine directs the incoming nucleophile to the opposite face, often yielding high diastereoselectivity (if a chiral auxiliary is used) or a racemate that can be resolved.
Mechanistic Pathway & Logic
-
Imine Formation: 2-tert-butyl-1-pyrroline is generated (e.g., via Grignard addition to 4-chlorobutyronitrile followed by cyclization).
-
Nucleophilic Attack: Methylmagnesium bromide attacks the C=N bond.
-
Challenge: The tert-butyl group shields the imine carbon.
-
Solution: Use of non-coordinating solvents (Et
O) or Lewis Acid activation (BF OEt ) can enhance reactivity.
-
Visualization of Synthesis Logic
Caption: Synthetic pathway via nucleophilic addition to the cyclic imine. The bulky tert-butyl group directs the trajectory of the incoming methyl Grignard.
Experimental Protocol: Synthesis via Imine Addition
Objective: Preparation of 2-tert-butyl-2-methylpyrrolidine (racemic) via Grignard addition. Scale: 10 mmol basis.
Reagents
-
Substrate: 2-tert-butyl-1-pyrroline (1.25 g, 10 mmol)
-
Reagent: Methylmagnesium bromide (3.0 M in Et
O, 4.0 mL, 12 mmol) -
Solvent: Anhydrous Diethyl Ether (Et
O) or THF -
Activator (Optional): BF
OEt (10 mmol) - Use if reaction is sluggish.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Imine Dissolution: Charge the flask with 2-tert-butyl-1-pyrroline (10 mmol) and anhydrous Et
O (20 mL). Cool the solution to 0 °C using an ice bath.-
Scientist's Note: Et
O is preferred over THF here because it coordinates less strongly to the Grignard, making the reagent more reactive ("hotter") for this hindered attack.
-
-
Reagent Addition: Add MeMgBr (12 mmol) dropwise via syringe over 10 minutes.
-
Observation: A white precipitate (magnesium salt) may form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by GC-MS or TLC (stain with Ninhydrin or Dragendorff).
-
Checkpoint: If starting material persists after 16h, cool to 0 °C and add BF
OEt (1 equiv) followed by additional Grignard.
-
-
Workup: Cool to 0 °C. Quench carefully with saturated aqueous NH
Cl (10 mL). Adjust pH to >12 using 10% NaOH to ensure the amine is free-based. -
Extraction: Extract with Et
O ( mL). Combine organic layers, dry over anhydrous Na SO , and filter. -
Purification: Concentrate under reduced pressure (careful: product may be volatile). Purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH
OH) to yield the colorless oil.
Applications in Drug Discovery & Catalysis
Metabolic Blocking (Bioisosterism)
In medicinal chemistry, the
-
Mechanism: The quaternary center prevents the formation of the iminium ion intermediate required for oxidative deamination.
-
Use Case: Increasing the half-life (
) of CNS-active drugs.
Asymmetric Organocatalysis
While the 2-tert-butylpyrrolidine (Hayashi-Jorgensen catalyst) is famous, the 2,2-disubstituted variant offers a different catalytic profile.
-
Primary Aminocatalysis: Not applicable (it is a secondary amine).
-
Secondary Aminocatalysis: Can form sterically congested enamines. The quaternary center prevents racemization of the catalyst itself and forces the substrate into a highly specific geometry, potentially enhancing enantioselectivity in reactions like Michael additions or
-functionalizations of aldehydes.
Nitroxide Spin Labels
Oxidation of this amine (e.g., with mCPBA or H
-
Stability: The lack of
-hydrogens makes this nitroxide exceptionally stable (resistant to disproportionation). -
Application: Used as a spin label for EPR spectroscopy to study protein dynamics where extreme steric bulk is required to restrict label rotation.
References
-
Synthesis of 2-Substituted Pyrrolidines: Yus, M., Soler, T., & Foubelo, F. (2001).[1] Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to N-tert-butanesulfinyl imines. Journal of Organic Chemistry.
-
Quaternary Center Formation: Chemla, F., Hebbe, V., & Normant, J. F. (2000). Addition of Organometallics to Imines: A Route to Quaternary Centers. Synthesis.
-
Commercial Availability & CAS Data: Fluorochem / Angene Chemical Catalog. 2-tert-butyl-2-methylpyrrolidine (CAS 1530783-51-7).
-
Organolithium Reagents in Synthesis: Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Princeton EHS / FMC Lithium Division.
(Conceptual Structure)